molecular formula C26H29NO3 B11070634 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide

Cat. No.: B11070634
M. Wt: 403.5 g/mol
InChI Key: INNSDJMZTMNEQI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide is a chemical compound with the molecular formula C26H29NO3 It is characterized by its complex structure, which includes a dimethoxyphenyl group, a phenylpropyl group, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding alcohol.

    Amidation: The final step involves the reaction of the alcohol with phenylpropanoyl chloride in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

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Properties

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3-phenylpropanamide

InChI

InChI=1S/C26H29NO3/c1-29-24-15-14-22(18-25(24)30-2)23(17-21-11-7-4-8-12-21)19-27-26(28)16-13-20-9-5-3-6-10-20/h3-12,14-15,18,23H,13,16-17,19H2,1-2H3,(H,27,28)

InChI Key

INNSDJMZTMNEQI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC2=CC=CC=C2)CNC(=O)CCC3=CC=CC=C3)OC

Origin of Product

United States

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